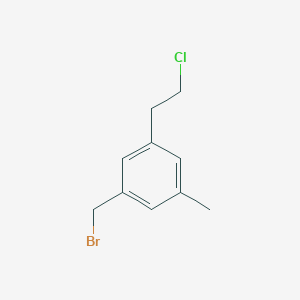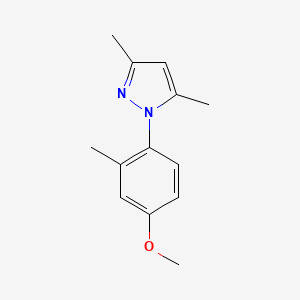![molecular formula C17H12O4 B12534437 6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid CAS No. 670269-65-5](/img/structure/B12534437.png)
6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two prop-2-yn-1-yloxy groups attached to the naphthalene ring at positions 6 and 7, and a carboxylic acid group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1,6,7-triol as the starting material.
Alkylation: The hydroxyl groups at positions 6 and 7 of the naphthalene ring are alkylated using propargyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of 6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene.
Carboxylation: The final step involves the introduction of the carboxylic acid group at position 1 of the naphthalene ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The prop-2-yn-1-yloxy groups can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced carboxylic acid groups.
Substitution: Substituted derivatives with various functional groups replacing the prop-2-yn-1-yloxy groups.
Scientific Research Applications
6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s prop-2-yn-1-yloxy groups can undergo chemical reactions with biological molecules, leading to the formation of covalent bonds and modulation of biological activities. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-1-naphthoic acid: Similar structure but with hydroxyl groups instead of prop-2-yn-1-yloxy groups.
6,7-Dimethoxy-1-naphthoic acid: Similar structure but with methoxy groups instead of prop-2-yn-1-yloxy groups.
6,7-Bis(methoxyethoxy)naphthalene-1-carboxylic acid: Similar structure but with methoxyethoxy groups instead of prop-2-yn-1-yloxy groups.
Uniqueness
6,7-Bis[(prop-2-yn-1-yl)oxy]naphthalene-1-carboxylic acid is unique due to the presence of prop-2-yn-1-yloxy groups, which impart distinct reactivity and potential applications compared to other similar compounds. The combination of these groups with the naphthalene core and carboxylic acid functionality makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
670269-65-5 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
6,7-bis(prop-2-ynoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C17H12O4/c1-3-8-20-15-10-12-6-5-7-13(17(18)19)14(12)11-16(15)21-9-4-2/h1-2,5-7,10-11H,8-9H2,(H,18,19) |
InChI Key |
NKENKYITGJFGQG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(C=C2C(=C1)C=CC=C2C(=O)O)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


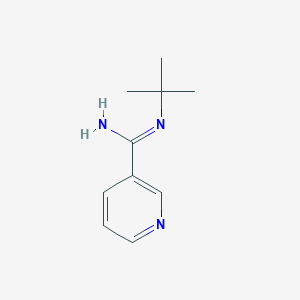
![[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B12534374.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)-](/img/structure/B12534376.png)
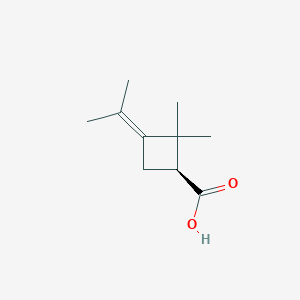
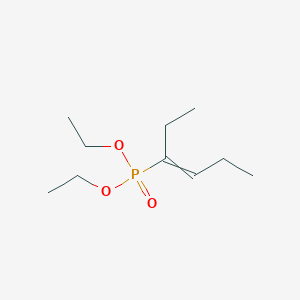
![4-{(3E)-3-[(4-Bromophenyl)imino]prop-1-en-1-yl}-N,N-dimethylaniline](/img/structure/B12534387.png)
![2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]-4-fluorophenol](/img/structure/B12534390.png)
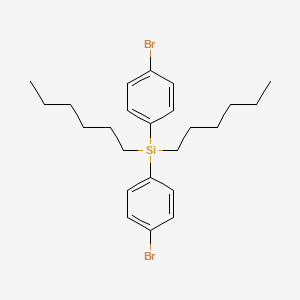
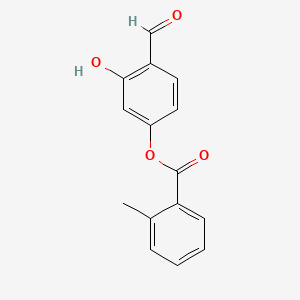
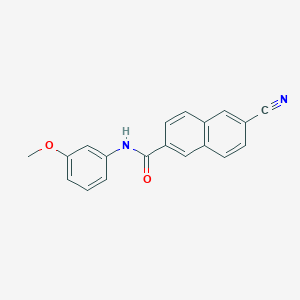
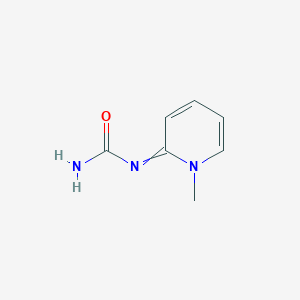
![Methyl 2-[(3-methoxyphenyl)methoxy]benzoate](/img/structure/B12534432.png)
